Linolenic acid

Description

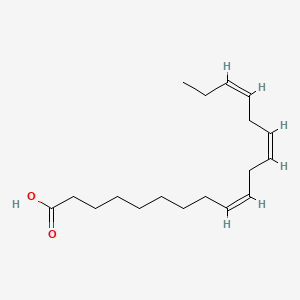

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29857-63-4, Array | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29857-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025506 | |

| Record name | Linolenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linolenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

446 °F at 17 mmHg (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg] | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linolenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

463-40-1 | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linolenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linolenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linolenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RBV727H71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

11.7 °F (NTP, 1992), -16.5 °C | |

| Record name | LINOLENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-Linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Cellular and Molecular Mechanisms of Linolenic Acid Action

Modulation of Gene Expression

Linolenic acid can directly and indirectly alter the transcription of a multitude of genes by interacting with key nuclear receptors and transcription factors. This modulation is central to its ability to influence metabolic and inflammatory pathways.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in lipid and glucose metabolism. pnas.orgnih.gov this compound, along with other polyunsaturated fatty acids, has been identified as a natural ligand for PPARs, particularly PPAR-γ. pnas.orgnih.gov Upon binding, this compound activates PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. pnas.org

This interaction initiates a cascade of events leading to the regulation of genes involved in adipocyte differentiation, lipid storage, and inflammation. pnas.orgnih.gov For instance, the activation of PPAR-γ by alpha-linolenic acid (ALA) has been shown to inhibit the proliferation of certain cancer cells by upregulating PPAR-γ activity and gene expression. nih.govresearchgate.net In renal cell carcinoma cells, ALA treatment markedly increased both PPAR-γ activity and its gene expression. nih.gov This demonstrates that fatty acids like this compound can serve as physiological sensors that modulate gene expression and cellular functions through direct interaction with nuclear receptors like PPAR-γ. pnas.org N-3 polyunsaturated fatty acids, including ALA, can prevent liver fibrosis by regulating PPARγ. nih.gov

| Cell/System Studied | Key Finding | Reference |

|---|---|---|

| Renal Cell Carcinoma (OS-RC-2 cells) | ALA treatment significantly increased PPAR-γ activity and gene expression, leading to inhibited cell proliferation. | nih.govresearchgate.net |

| General In Vitro Assays | Polyunsaturated fatty acids, including this compound, function as direct ligands for PPAR-γ at physiological concentrations. | pnas.org |

| Hepatic Stellate Cells | ALA, EPA, and DHA prevent liver fibrosis development through PPARγ regulation. | nih.gov |

| In Vivo (Mice) | Conjugated linoleic acid (CLA), a related fatty acid, ameliorates colitis through a PPAR-γ-dependent mechanism. | nih.gov |

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The modulation of the NF-κB pathway is a key mechanism through which this compound exerts its anti-inflammatory effects. nih.gov

Alpha-linolenic acid has been shown to suppress the activation of NF-κB in inflammatory models. nih.gov For example, in lipopolysaccharide (LPS)-stimulated macrophage cells, ALA inhibited the degradation of the inhibitory factor-kappaBα (IκBα). nih.gov In an unstimulated state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. cambridge.org By preventing IκBα degradation, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB. nih.gov This inhibition leads to the downregulation of NF-κB target genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.gov

Studies on the related linoleic acid have also shown that it can activate NF-κB under certain conditions, suggesting that the balance and context of fatty acid exposure are crucial. johnshopkins.edunih.gov However, the predominant effect associated with omega-3 fatty acids like ALA in inflammatory settings is the suppression of NF-κB activation. nih.gov

Signal Transduction Pathways

This compound influences cellular behavior by modulating various signal transduction pathways that are fundamental to processes like cell growth, proliferation, and inflammation.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial signaling pathways that respond to extracellular stimuli and regulate a wide array of cellular activities. nih.gov Alpha-linolenic acid has been found to inhibit the LPS-induced phosphorylation of these MAPKs. nih.gov By attenuating the phosphorylation of ERK, JNK, and p38, this compound can downregulate the inflammatory response. nih.gov This inhibitory action on MAPK pathways is another mechanism, alongside NF-κB inhibition, that contributes to the reduced expression of inflammatory genes like iNOS and COX-2. nih.gov In animal models, the administration of ALA has been shown to produce potent antinociceptive effects, which are linked to its ability to block these inflammatory signaling pathways. nih.gov

| Pathway | Effect of this compound | Downstream Consequence | Reference |

|---|---|---|---|

| ERK | Inhibition of LPS-induced phosphorylation | Reduced inflammation | nih.gov |

| JNK | Inhibition of LPS-induced phosphorylation | Reduced inflammation | nih.govnih.gov |

| p38 | Inhibition of LPS-induced phosphorylation | Reduced inflammation | nih.gov |

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients (like amino acids and lipids) and growth factors. nih.govnih.gov mTOR functions within two distinct complexes, mTORC1 and mTORC2. nih.gov

Research indicates that unsaturated fatty acids can activate both mTORC1 and mTORC2. nih.gov This activation is believed to occur via the de novo synthesis of phosphatidic acid (PA), a key signaling lipid and a crucial intermediate in the synthesis of membrane phospholipids (B1166683). nih.gov When cells are supplied with exogenous unsaturated fatty acids, they can be used to synthesize PA, which then binds to the mTOR kinase domain, promoting the stability and activity of both mTOR complexes. nih.gov For example, oleic acid has been shown to cause a robust increase in the phosphorylation of mTORC1 and mTORC2 substrates. nih.gov While direct studies extensively detailing this compound's specific role are part of ongoing research, the established mechanism for unsaturated fatty acids suggests that this compound likely participates in mTOR activation through its incorporation into the de novo synthesis of PA, thereby linking lipid availability to the regulation of anabolic metabolism and cell growth. nih.govembopress.org

Fatty Acid-Binding Proteins (FABPs) are a family of small intracellular proteins that act as lipid chaperones, facilitating the transport of fatty acids and other lipophilic substances from the cell membrane to various intracellular compartments, including the nucleus and mitochondria. nih.govmdpi.com FABP5, also known as epidermal FABP, has a high affinity for long-chain fatty acids, including polyunsaturated ones. nih.gov

FABP5 plays a significant role in mediating the nuclear actions of fatty acids. It can transport fatty acids into the nucleus, where they can then interact with and activate nuclear receptors like PPARs. nih.gov This FABP5-mediated trafficking is a key mechanism that allows fatty acids such as this compound to act as signaling molecules that regulate gene expression. nih.gov By delivering this compound to PPAR-γ, FABP5 can influence the transcription of genes involved in lipid metabolism and inflammation. nih.gov Furthermore, FABP5 has been implicated in transporting essential fatty acids like docosahexaenoic acid (DHA), a metabolite of this compound, across the blood-brain barrier, highlighting its importance in maintaining brain lipid homeostasis and cognitive function. nih.gov

Role in Membrane Biogenesis and Function

As a polyunsaturated fatty acid, alpha-linolenic acid is incorporated into the phospholipid bilayers of cellular and organelle membranes. nih.govresearchgate.net This process is crucial for maintaining membrane structure and function. Dietary intake of ALA leads to its incorporation into various phospholipid classes, typically at the sn-2 position of the glycerol (B35011) backbone. nih.gov

Research using H4IIE hepatoma cells demonstrated that ALA is incorporated into multiple phospholipid species. nih.gov Significant increases were observed in ALA-containing phosphatidylcholines (PC), such as PC(18:3/18:3) and PC(18:3/18:1), and phosphatidylethanolamines (PE), including PE(18:3/18:3) and PE(18:3/16:0). nih.gov To a lesser extent, ALA was also found in phosphatidylserine (B164497) (PS), lysophospholipids, and phosphatidic acid (PA). researchgate.netnih.gov This indicates a selective but broad incorporation of ALA into the membranes of liver cells, suggesting a metabolic hierarchy. researchgate.net Similar dose-dependent incorporation has been observed in human respiratory epithelial cell lines, where ALA can constitute up to 20-30% of total fatty acids in cell membrane phospholipids. nih.gov This incorporation displaces other fatty acids, predominantly monounsaturated ones. nih.gov

Table 2: Examples of ALA-Containing Phospholipids in H4IIE Cells This table is interactive. Use the search bar to filter results.

| Phospholipid Class | Specific Molecular Species Identified |

|---|---|

| Phosphatidylcholine (PC) | PC(18:3/18:3), PC(18:3/18:4), lysoPC(18:3/0:0), PC(18:3/18:1) |

| Phosphatidylethanolamine (PE) | PE(18:3/18:3), PE(18:3/18:2), PE(18:3/16:0), PE(18:3/20:5), PE(18:3/22:6) |

| Phosphatidylserine (PS) | PS(18:3/20:5), lysoPS(18:3/0:0) |

| Phosphatidic Acid (PA) | PA(18:3/18:2), PA(18:3/22:6) |

| Lysophosphatidylglycerol | (18:3/0:0) |

Data sourced from a study on H4IIE hepatoma cells. nih.gov

The incorporation of unsaturated fatty acids like alpha-linolenic acid significantly influences the biophysical properties of cell membranes. frontiersin.orgnih.gov The presence of cis double bonds in the acyl chain of ALA creates kinks, which prevents tight packing of phospholipids. quora.com This disruption of orderly packing increases the space between phospholipid molecules, thereby enhancing membrane fluidity. frontiersin.orgnih.gov

Increased membrane fluidity can affect numerous cellular processes, including the lateral diffusion of membrane proteins and lipids, membrane permeability, and the activity of membrane-bound enzymes. frontiersin.orgresearchgate.net Studies on model cholesterol/phospholipid membranes have confirmed that the presence of unsaturated fatty acids like ALA increases membrane fluidity, whereas saturated fatty acids induce rigidity. nih.gov Furthermore, ALA has been shown to decrease the intramembrane dipole potential, a key biophysical parameter that can influence the function of transmembrane proteins. frontiersin.org

This compound and other polyunsaturated fatty acids (PUFAs) can modulate the function of ion channels and other membrane proteins. frontiersin.orgnih.gov This modulation can occur through two primary mechanisms: indirect effects by altering the physical properties of the membrane bilayer, and direct interaction with the protein itself. frontiersin.org

By increasing membrane fluidity and altering other biophysical parameters like membrane thickness and curvature stress, ALA can indirectly influence the conformational state and activity of ion channels and receptors embedded within the membrane. frontiersin.orgfrontiersin.org For instance, changes in the lipid environment can affect the gating properties of channels, which are sensitive to the mechanical state of the bilayer. nih.gov

Direct modulation involves ALA binding to specific sites on membrane proteins. frontiersin.org This can occur at the lipid-protein interface or within hydrophobic pockets of the protein. Such interactions can allosterically regulate protein function. For example, long-chain fatty acids are known to modulate various ion channels, including potassium (K+) and sodium (Na+) channels, which can have significant physiological consequences. plos.orgdovepress.com The activation of GPCRs like FFAR1 by fatty acids can lead to the modulation of calcium (Ca2+) channels and subsequent changes in intracellular calcium levels, a critical second messenger. plos.org

Oxylipin Formation and Bioactivity

Alpha-linolenic acid is a substrate for the synthesis of a diverse group of bioactive lipid mediators known as oxylipins. nih.govresearchgate.net These molecules are formed through enzymatic or non-enzymatic oxidation of PUFAs. nih.govmdpi.com Oxylipins derived from ALA are thought to mediate many of its physiological effects, particularly in the context of inflammation and its resolution. nih.govresearchgate.net

The formation of oxylipins from ALA occurs via three main enzymatic pathways: nih.govresearchgate.net

Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (B1171923) and thromboxanes.

Lipoxygenase (LOX) Pathway: This pathway generates hydroperoxy fatty acids, which are then converted to hydroxy fatty acids (e.g., 9-hydroxy-octadecatrienoic acid or 9-HOTrE, and 13-HOTrE) and other derivatives. researchgate.netnih.gov

Cytochrome P450 (CYP450) Pathway: This pathway leads to the formation of epoxy- and dihydroxy-fatty acids. researchgate.netresearchgate.net

Non-enzymatic oxidation by reactive oxygen species can also occur, leading to the formation of phytoprostanes. mdpi.com

These ALA-derived oxylipins are biologically active and can act as signaling molecules. nih.gov For example, 9-HOTrE and 13-HOTrE have demonstrated immunomodulatory effects in various cell and animal models. researchgate.net Some oxylipins can act as ligands for nuclear receptors like peroxisome proliferator-activated receptor gamma (PPAR-γ), which in turn regulates genes involved in lipid metabolism and inflammation. nih.govresearchgate.net The profile of oxylipins produced can vary significantly depending on the tissue and the specific enzymatic machinery present. nih.gov

Table 3: Major Enzymatic Pathways for ALA-Derived Oxylipin Formation This table is interactive. Click on the headers to sort.

| Enzymatic Pathway | Key Enzymes | Primary Oxylipin Products from ALA |

|---|---|---|

| Cyclooxygenase | COX-1, COX-2 | Prostaglandins, Thromboxanes |

| Lipoxygenase | 5-LOX, 12-LOX, 15-LOX | Hydroxy-octadecatrienoic acids (HOTrEs), e.g., 9-HOTrE, 13-HOTrE |

| Cytochrome P450 | CYP monooxygenases | Epoxy- and Dihydroxy-fatty acids |

Information compiled from multiple sources. nih.govresearchgate.netresearchgate.netnih.gov

Enzymatic Pathways (e.g., Lipoxygenase, Cyclooxygenase, Cytochrome P450)

The metabolic conversion of alpha-linolenic acid into oxylipins is primarily carried out by three major enzymatic systems: lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.netresearchgate.net Once released from cell membrane phospholipids by phospholipase A2, free ALA becomes a substrate for these enzymes. researchgate.net

Lipoxygenase (LOX) Pathway: The LOX pathway, particularly 15-lipoxygenase (15-LOX), metabolizes ALA into hydroperoxy derivatives. researchgate.net This enzymatic action introduces an oxygen molecule to form 9S-hydroperoxyoctadecatrienoic acid (9S-HpOTrE) and 13S-hydroperoxyoctadecatrienoic acid (13S-HpOTrE). researchgate.net These initial products are unstable and are rapidly converted to more stable hydroxylated forms. researchgate.netresearchgate.net

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can metabolize ALA. nih.gov The COX-2 enzyme, in particular, converts ALA into 12-hydroxyoctadecatrienoic acid (12-HOTrE) as a major product. researchgate.net The COX pathway is a critical target for anti-inflammatory drugs and its interaction with ALA contributes to the fatty acid's immunomodulatory profile. researchgate.netnih.gov

Cytochrome P450 (CYP) Pathway: CYP enzymes, specifically isoforms from the CYP2C and CYP2J families, act as epoxygenases, converting ALA into various epoxyoctadecadienoic acids (EpODEs). researchgate.netnih.gov These include 9,10-EpODE, 12,13-EpODE, and 15,16-EpODE. researchgate.net Additionally, other CYP isoforms can hydroxylate ALA to form products like 18-hydroxyoctadecatrienoic acid (18-HOTrE). researchgate.netresearchgate.net

Formation of Hydroperoxy-, Epoxy-, Mono-, and Dihydroxylated Oxylipins

The initial products from the LOX, COX, and CYP pathways undergo further enzymatic processing to generate a rich profile of secondary metabolites. nih.govresearchgate.net These downstream conversions significantly expand the functional diversity of ALA-derived oxylipins.

From Hydroperoxides to Monohydroxylated Oxylipins: The unstable hydroperoxides (HpOTrEs) generated by the LOX pathway are readily reduced to their corresponding stable monohydroxylated forms, 9-hydroxyoctadecatrienoic acid (9-HOTrE) and 13-hydroxyoctadecatrienoic acid (13-HOTrE). nih.govresearchgate.net These monohydroxylated products can be further oxidized to keto-derivatives, such as 9-oxo-octadecatrienoic acid (9-oxo-OTrE). researchgate.net

From Epoxides to Dihydroxylated Oxylipins: The EpODEs produced by CYP epoxygenases are substrates for the soluble epoxide hydrolase (sEH) enzyme. researchgate.netresearchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of the corresponding dihydroxyoctadecadienoic acids (DiHODEs), such as 9,10-DiHODE, 12,13-DiHODE, and 15,16-DiHODE. researchgate.net

Formation of Dihydroxylated Oxylipins from Monohydroxylated Precursors: Further hydroxylation of monohydroxylated oxylipins can also occur. For instance, 9-HOTrE can be hydroxylated to form 9,16-dihydroxyoctadecatrienoic acid (9,16-DiHOTrE). researchgate.net

The following table summarizes the key enzymatic pathways and the resulting oxylipins derived from alpha-linolenic acid.

| Primary Enzyme Pathway | Initial ALA Metabolite(s) | Subsequent Metabolite(s) |

| Lipoxygenase (LOX) | 9-HpOTrE, 13-HpOTrE | 9-HOTrE, 13-HOTrE, 9-oxo-OTrE, 9,16-DiHOTrE |

| Cyclooxygenase (COX) | Prostaglandin-like precursors | 12-HOTrE |

| Cytochrome P450 (CYP) | 9,10-EpODE, 12,13-EpODE, 15,16-EpODE | 9,10-DiHODE, 12,13-DiHODE, 15,16-DiHODE, 18-HOTrE |

Immunomodulating Effects of Oxylipins

The oxylipins derived from alpha-linolenic acid possess significant immunomodulating capabilities, which are often distinct from those of oxylipins derived from longer-chain omega-3 fatty acids like EPA and DHA. nih.govtcsedsystem.edu Studies have demonstrated that the anti-inflammatory effects of ALA are not solely dependent on its conversion to EPA and DHA, but are also mediated directly by its own family of C18 oxylipins. nih.govnih.gov

In human macrophage-like cell models, treatment with ALA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNFα) following stimulation with lipopolysaccharide (LPS). tcsedsystem.edunih.govresearchgate.net This dampening of the inflammatory response is associated with a significant increase in the secretion of ALA-derived oxylipins. nih.govresearchgate.net

Specifically, the monohydroxylated metabolites 9-HOTrE and 13-HOTrE have demonstrated anti-inflammatory properties. nih.govresearchgate.net In murine monocyte and adipocyte cell lines, these oxylipins were found to decrease the secretion of pro-inflammatory cytokines IL-6 and IL-1β while simultaneously increasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov These effects are believed to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key nuclear receptor that regulates inflammation and lipid metabolism. nih.govresearchgate.net Both ALA and its oxylipin metabolites can act as ligands for PPAR-γ, influencing gene expression related to inflammatory processes. nih.govresearchgate.net

Enzymatic Inhibition and Modulation

Beyond serving as a substrate for oxylipin production, alpha-linolenic acid and its derivatives can actively modulate the function of key enzymes involved in fatty acid metabolism and inflammation. This inhibitory capacity represents another layer of its biological activity.

Inhibition of Delta-6-Desaturase

Delta-6-desaturase (D6D), an enzyme encoded by the FADS2 gene, is a rate-limiting step in the endogenous synthesis of long-chain polyunsaturated fatty acids. wikipedia.orgnih.govmdpi.com It catalyzes the introduction of a double bond in both linoleic acid (omega-6) and alpha-linolenic acid (omega-3), initiating their conversion into longer, more unsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. nih.govwikipedia.orgnih.gov

The conversion process is subject to regulation, and high dietary intake of polyunsaturated fatty acids can suppress D6D activity. Specifically, an ALA intake greater than 1% of total energy has been found to significantly limit the synthesis of EPA and DHA, indicating a substrate-inhibitory effect on the desaturation pathway. wikipedia.org This suggests that while ALA is a precursor, an overabundance can paradoxically slow its own conversion to downstream products. Furthermore, studies using specific D6D inhibitors have shown that blocking this enzyme can reduce triacylglycerol accumulation in adipocytes, an effect that occurs independently of changes in the cellular content of omega-3 PUFAs derived from ALA. nih.gov This highlights a role for D6D in lipid handling that is distinct from its function in PUFA synthesis. wikipedia.orgnih.gov

Inhibition of Cyclooxygenase-2 (COX-2)

Alpha-linolenic acid has been identified as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. nih.govresearchgate.net The anti-inflammatory potential of ALA is attributed, in part, to this direct inhibitory action on COX-2, which reduces the production of pro-inflammatory prostaglandins. nih.govresearchgate.net

In vitro studies have quantified this inhibitory effect. One study investigating various fatty acids found that ALA was a potent and selective inhibitor of COX-2-catalyzed prostaglandin (B15479496) biosynthesis. nih.govacs.org The research compared the concentration of different fatty acids required to inhibit 50% of enzyme activity (IC50). The results demonstrated that ALA exhibited selectivity for COX-2 over COX-1, an important characteristic for reducing inflammation with fewer side effects associated with COX-1 inhibition. nih.govacs.org Another study confirmed that ALA shows greater relative inhibition of COX-2 compared to other fatty acids like oleic acid. researchgate.net

This table presents findings on the COX-2 inhibitory activity of Alpha-Linolenic Acid (α-LNA) compared to other fatty acids from a key study.

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (COX-2/COX-1 Ratio) |

| Alpha-Linolenic Acid (α-LNA) | 60 | >600 | 0.1 |

| Eicosapentaenoic Acid (EPA) | 48 | 100 | 0.5 |

| Docosahexaenoic Acid (DHA) | 50 | 130 | 0.4 |

| Linoleic Acid (LA) | 120 | 250 | 0.5 |

| Data sourced from Ringbom et al. (2001). A lower IC50 value indicates greater potency. A lower selectivity index indicates greater selectivity for COX-2. acs.org |

Physiological Roles and Health Implications of Linolenic Acid

Cardiovascular System

Linolenic acid has been widely studied for its effects on the cardiovascular system, with a notable focus on its role in blood pressure regulation. nih.govnih.gov

The impact of this compound on blood pressure has been a subject of extensive research, yielding a range of findings across different study designs and populations. Several studies suggest a beneficial, hypotensive (blood pressure-lowering) effect.

One cross-sectional study of 399 men found that a 1% absolute increase in this compound in adipose tissue was associated with a significant decrease of 5 mm Hg in systolic, diastolic, and mean arterial blood pressure. huji.ac.il Another large cross-sectional study, the NHLBI Family Heart Study, reported that higher dietary intake of this compound was associated with a lower prevalence of hypertension and lower resting systolic blood pressure. ahajournals.org Intervention studies have provided further evidence. A 12-week trial in subjects with high-normal blood pressure and mild hypertension found that a diet enriched with 2.6 g/day of ALA significantly lowered systolic blood pressure compared to a control diet. jst.go.jp

Table 2: Selected Research Findings on this compound and Blood Pressure

| This compound Type | Study Design | Participants | Key Findings | Reference(s) |

|---|---|---|---|---|

| This compound (unspecified) | Cross-sectional | 399 free-living men | A 1% increase in adipose this compound was associated with a 5 mm Hg decrease in systolic and diastolic BP. | huji.ac.il |

| This compound (α and γ) | Cross-sectional (NHLBI Family Heart Study) | 4,594 white participants | Higher dietary intake was associated with a lower prevalence of hypertension and lower systolic BP. | ahajournals.org |

| Alpha-Linolenic Acid (ALA) | Randomized, controlled trial (12 weeks) | Subjects with high-normal BP and mild hypertension | Diet with 2.6g/day ALA significantly lowered systolic BP vs. control. | jst.go.jp |

| Alpha-Linolenic Acid (ALA) | Randomized, placebo-controlled trial (12 weeks) | 59 overweight/obese adults with (pre-)hypertension | High intake of ALA (4.7g/day) did not significantly change blood pressure compared to control. | cambridge.orgnih.gov |

| Alpha-Linolenic Acid (ALA) | Randomized, controlled crossover study | Hypercholesterolemic subjects | Diets high in ALA (6.5% of energy) significantly reduced diastolic blood pressure. | researchgate.net |

Anti-atherosclerotic Effects

Alpha-linolenic acid (ALA) has been shown to possess anti-atherosclerotic properties, potentially reducing the risk of cardiovascular diseases. frontiersin.orgmdpi.comclevelandclinic.org Dietary intake of ALA is associated with a reduction in atherogenesis, the process of plaque formation in the arteries. frontiersin.org Studies suggest that ALA may contribute to these effects through various mechanisms, including its anti-inflammatory actions. healthline.com For instance, a diet rich in ALA has been demonstrated to lower levels of inflammatory markers such as interleukin-1β and tumor necrosis factor-α. healthline.com

Research indicates a link between higher ALA intake and a modestly reduced risk of coronary heart disease (CHD). frontiersin.orgmdpi.com A meta-analysis of 14 cohort studies revealed that a higher intake of ALA was associated with a 9% lower risk of combined CHD and a 15% lower risk of fatal CHD. mdpi.com Furthermore, an inverse association has been observed between dietary this compound and calcified atherosclerotic plaque in the coronary arteries. healthline.com While some studies have shown that ALA intake can reduce C-reactive protein, a marker of inflammation, its direct effect on markers of atherosclerosis has not been consistently demonstrated in all trials. mdpi.com The potential of ALA to favorably affect lipid profiles, such as lowering LDL-C and triglycerides, may also contribute to its anti-atherosclerotic effects. frontiersin.orgclevelandclinic.org

Thrombosis Prevention

Alpha-linolenic acid (ALA) has demonstrated potential in the prevention of arterial thrombosis, a key event in cardiovascular disease. nih.gov Research in animal models has shown that dietary ALA can inhibit arterial thrombus formation. nih.govnih.gov The mechanisms behind this antithrombotic effect are believed to involve the modulation of platelet aggregation and a reduction in the expression of tissue factor, a protein crucial for initiating the blood clotting cascade. nih.gov

In vitro and in vivo studies have provided evidence for ALA's ability to reduce platelet aggregation. nih.gov Furthermore, research has shown that ALA can prolong hemorrhage and coagulation time in mice subjected to collagen-adrenaline-induced thrombosis. nih.gov The anti-thrombotic action of ALA may be linked to its influence on the PI3K/Akt signaling pathway, as treatment with ALA has been shown to decrease the expression of Akt and PI3K proteins. nih.gov However, it is important to note that while ALA shows protective properties against arterial thrombosis, some studies suggest it may not be as effective in preventing venous thrombosis, indicating different biological processes are involved in these two types of thrombosis. nih.gov

Endothelial Function

Alpha-linolenic acid (ALA) has been shown to have beneficial effects on endothelial function, which is crucial for maintaining cardiovascular health. frontiersin.org The endothelium is the inner lining of blood vessels, and its dysfunction is an early event in the development of atherosclerosis. Studies have indicated that ALA can improve endothelial function, contributing to its cardioprotective effects. frontiersin.org

In experimental models, ALA supplementation has been found to prevent endothelial dysfunction. bmj.com For example, in diabetic rats, ALA intake alleviated endothelial dysfunction in aortic segments. bmj.com The mechanisms underlying this improvement include the enhancement of endothelial nitric oxide synthase (eNOS) activity, which produces nitric oxide, a key molecule for vasodilation. bmj.com Additionally, ALA has been observed to reduce oxidative and nitrative stress by inhibiting the expression of iNOS and NADPH oxidase, and the production of peroxynitrite. bmj.com In human umbilical vein endothelial cells exposed to high glucose, ALA has been shown to inhibit endothelial inflammation by decreasing the expression of adhesion molecules like P-selectin and ICAM-1. sciencedaily.com Some research also suggests that ALA may decrease the expression of connexin-43, a gap junction protein whose expression is increased during inflammation, thereby promoting endothelial health. doi.org However, not all human trials have found a significant effect of ALA on markers of vascular function. nih.gov

Neurological Function

Brain Health and Development

Alpha-linolenic acid (ALA) is an essential omega-3 fatty acid that plays a critical role in brain function and development. nih.govnih.gov As an essential fatty acid, the human body cannot synthesize ALA, making dietary intake crucial. nih.gov ALA serves as a precursor for the synthesis of longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are vital for brain health. nih.gov However, ALA itself also has direct positive effects on brain function and membrane plasticity. sciencedaily.com

ALA is important for the proper development of the central nervous system, particularly during childhood. nih.govsciencedaily.com Inadequate intake of ALA can lead to reduced concentrations of DHA in the brain, potentially impairing learning and sensory functions. nih.gov Throughout life, ALA contributes to brain protection and has been associated with improved cognitive functions. nih.gov Research suggests that higher ALA levels may be linked to better verbal fluency, and it has been studied as a potential biomarker for future dementia. nih.gov Studies have also indicated that ALA may have neuroprotective properties, potentially reducing the risk of stroke and its consequences. bmj.com One of the proposed mechanisms for its neuroprotective effect is the increase in brain-derived neurotrophic factor (BDNF), a protein involved in neuronal survival, learning, and memory. mdpi.combmj.com

Sensory Neuropathy and Visual Problems Associated with Deficiency

A deficiency in alpha-linolenic acid (ALA) has been linked to neurological abnormalities, including sensory neuropathy and visual disturbances. doi.org Case studies have documented instances where a lack of dietary ALA resulted in symptoms such as numbness, paresthesia (tingling or prickling sensation), weakness, pain in the legs, and blurred vision. doi.org These symptoms were observed to resolve upon the introduction of an ALA-containing lipid emulsion, even as a concurrent linoleic acid deficiency worsened, highlighting the specific role of ALA in preventing these neurological issues. doi.org

The retina has high levels of DHA, a long-chain omega-3 fatty acid derived from ALA, which is a major structural component. healthline.comnih.gov A deficiency in omega-3 fatty acids can lead to vision problems. healthline.com Getting enough omega-3s is also associated with a reduced risk of age-related macular degeneration (AMD), a leading cause of vision loss in older adults. clevelandclinic.orghealthline.comnih.gov While much of the research on eye health has focused on EPA and DHA, the role of ALA as their precursor is fundamentally important. nih.gov Furthermore, some studies suggest that topical application of ALA may help alleviate the signs of dry eye syndrome. sciencedaily.com

Oncology Research

Alpha-linolenic acid (ALA) has been the subject of extensive research regarding its potential role in cancer prevention and treatment. nih.govnih.gov Studies have explored its effects on various types of cancer, including breast, colon, prostate, and oral cancer. mdpi.comnih.gov The anticancer effects of ALA are thought to be mediated through several mechanisms, such as inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and suppressing tumor metastasis and angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov

In vitro studies have demonstrated that ALA can inhibit the proliferation, adhesion, and invasion of human and mouse colon cancer cell lines. nih.gov For colorectal cancer, a meta-analysis of prospective cohort studies found that higher blood levels of ALA were inversely and linearly associated with the risk of the disease. frontiersin.org Specifically, each 0.1% increase in blood ALA levels was associated with a 10% reduction in colorectal cancer risk. frontiersin.org In the context of oral squamous cell carcinoma, ALA has been shown to reduce cell growth and inhibit migration and invasion at low concentrations, while inducing apoptosis at higher concentrations. mdpi.com Research on osteosarcoma cells suggests that ALA can suppress proliferation and metastasis by inhibiting fatty acid synthase (FASN), an enzyme highly expressed in many cancers. nih.gov

However, the relationship between ALA intake and cancer risk is complex and not entirely consistent across all studies. A systematic review and meta-analysis of cohort studies reported that while higher dietary ALA intake was associated with a reduced risk of mortality from all causes and cardiovascular disease, it was linked to a slightly higher risk of cancer mortality. bmj.com Conversely, the same study found no significant association between tissue levels of ALA and cancer mortality. bmj.com

Interactive Data Table: Effect of Alpha-Linolenic Acid on Colorectal Cancer Risk

| Study Parameter | Finding | Associated Risk Reduction | Citation |

| Blood Levels of ALA | Inversely and linearly associated with CRC risk. | A 10% reduction in risk for each 0.1% increase in blood levels. | frontiersin.org |

| Dietary Intake of ALA | No significant dose-response association with incident CRC. | - | frontiersin.org |

| Adipose Tissue ALA Levels | Inverse association with incident CRC in one study. | - | frontiersin.org |

| Circulating ALA | Inversely associated with colon cancer but not rectum cancer in some studies. | - | frontiersin.org |

Interactive Data Table: Effects of Alpha-Linolenic Acid on Oral Squamous Cell Carcinoma (OSCC) Cells

| ALA Concentration | Observed Effect on OSCC Cells | Molecular Pathway | Citation |

| Low (100 or 200 μM) | Inhibition of colony formation, migration, and invasion. | Suppression of Twist and EMT-related proteins; decreased MMP-2/-9 expression and activity. | mdpi.com |

| High (200 or 400 μM) | Induction of apoptotic cell death. | Upregulation of JNK/FasL/caspase-8/caspase-3 and Bid/cytochrome c/caspase-9/caspase-3 pathways. | mdpi.com |

Inhibition of Cancer Cell Proliferation and Metastasis

This compound (LA), in its two primary forms, alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), has demonstrated significant potential in curbing the growth and spread of various cancer cells. nih.govnih.gov Research indicates that ALA can impede the uncontrolled proliferation of cancer cells through several mechanisms. One key pathway involves the regulation of the AMPK/S6 axis and the activation of PPAR-γ. Furthermore, ALA has been shown to restore the expression of crucial tumor suppressor proteins like p53 and Rb, and to regulate the cell cycle. nih.gov

Metastasis, the process by which cancer spreads to other parts of the body, is a major contributor to cancer-related mortality. Both ALA and GLA have been found to inhibit this process. nih.govnih.gov ALA can alter the structure of the cell membrane, which in turn affects cell signaling pathways involved in metastasis. nih.gov It also plays a role in inhibiting tumor angiogenesis and the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more mobile and invasive. nih.govnih.gov Studies on osteosarcoma cells have shown that ALA can suppress both proliferation and invasion by inhibiting fatty acid synthase (FASN), an enzyme often overexpressed in cancer. nih.gov Similarly, GLA has been observed to inhibit the growth and metastasis of various tumor cells, including those of the breast, prostate, and pancreas. nih.gov

Below is a table summarizing the effects of this compound on cancer cell lines:

| Cell Line | Cancer Type | This compound Type | Observed Effects |

| MDA-MB-231, MDA-MB-468, Hs578T | Triple-Negative Breast Cancer | Alpha-Linolenic Acid | Decreased Twist1 protein level and cell migration nih.gov |

| MCF-7, BT-474, MDA-MB-231, MDA-MB-468 | Breast Cancer (various receptor statuses) | Alpha-Linolenic Acid | Dose-dependently reduced growth nih.govtandfonline.com |

| Osteosarcoma Cells | Osteosarcoma | Alpha-Linolenic Acid | Inhibited proliferation and metastasis nih.gov |

| Human Breast Cancer Cells | Breast Cancer | Gamma-Linolenic Acid | Inhibited growth and metastasis mssm.edu |

| Murine Mammary Tumor Cells (410.4) | Mammary Tumor | Alpha-Linolenic Acid (from linseed oil) | Reduced tumor growth and metastasis medicinacomplementar.com.br |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. Cancer cells, however, often evade this process, leading to their uncontrolled growth. Both alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) have been shown to induce apoptosis in various cancer cell types. nih.govresearchgate.net

ALA can trigger apoptosis through multiple pathways. nih.gov It can regulate the mitochondrial membrane potential, a key step in initiating the apoptotic cascade. nih.gov This is followed by the activation of caspases, a family of enzymes that execute the process of cell death. nih.gov Research has demonstrated that ALA upregulates pro-apoptotic factors while downregulating anti-apoptotic factors. nih.gov For instance, it can increase the expression of the pro-apoptotic gene Bax and decrease the expression of the anti-apoptotic gene Bcl-2. nih.gov Furthermore, ALA can induce apoptosis by increasing intracellular lipid peroxidation and by reducing the accumulation of nitric oxide (NO). nih.gov In human breast cancer cells, ALA has been found to induce apoptosis by inhibiting fatty acid synthase (FASN). researchgate.net Studies on oral squamous cell carcinoma have shown that ALA can trigger apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 8, 9, and 3. mdpi.com

Similarly, conjugated linoleic acid (CLA), a derivative of linoleic acid, has been shown to induce apoptosis in rat mammary tumor cells by causing DNA laddering, a hallmark of apoptosis. aacrjournals.org

Role in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary oxygen and nutrients. youtube.com Both alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) have demonstrated anti-angiogenic properties. nih.govnih.gov

ALA has been shown to inhibit tumor angiogenesis by reducing the levels of nitric oxide (NO), a molecule that stimulates the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis. nih.gov By decreasing the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, ALA effectively reduces a key signal for new blood vessel formation. nih.gov

Research on GLA has also shown its ability to inhibit angiogenesis. In laboratory studies using a rat aortic ring assay and in vitro tube formation of human vascular endothelial cells, GLA significantly suppressed angiogenesis in a dose-dependent manner. nih.gov This inhibitory effect is believed to be, at least in part, due to its ability to reduce the motility of vascular endothelial cells, which is a crucial step in the formation of new blood vessels. nih.gov

Phytonutrients found in various plant-based foods can also block the stimulation of new blood vessel formation by cancer cells. nutritionfacts.org

Modulation of Estrogen Receptors in Breast Cancer

Estrogen receptors (ER) play a pivotal role in the development and progression of a significant portion of breast cancers. mdpi.com The modulation of these receptors is a key strategy in breast cancer therapy. Both alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) have been shown to influence estrogen receptor signaling.

GLA has been identified as a selective estrogen-response modulator. nih.gov It has been found to antagonize the transcriptional activity that is dependent on the estrogen receptor. nih.gov Furthermore, it transcriptionally represses the expression of the estrogen receptor itself. nih.gov This suggests that GLA can interfere with the signaling pathways that promote the growth of estrogen-sensitive breast cancer cells.

Studies investigating various long-chain fatty acids, including ALA, have shown that they can suppress the viability of breast cancer cells, including the luminal-type MCF7 cells which are ER-positive. mdpi.comnih.govresearchgate.net Research has also indicated that ALA can reduce the growth of breast cancer cells regardless of their estrogen receptor status, suggesting its effects are not solely dependent on ER modulation. nih.govtandfonline.comresearchgate.net

Specific Effects on Triple Negative Breast Cancer

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptors (ER), progesterone (B1679170) receptors (PR), and human epidermal growth factor receptor 2 (HER2). nih.govtandfonline.com This lack of receptors means that it does not respond to hormonal therapies or treatments that target HER2. Research has shown that alpha-linolenic acid (ALA) has promising effects against this challenging cancer type.

Studies have demonstrated that ALA can inhibit the migration of human triple-negative breast cancer cells. nih.gov One of the key mechanisms behind this is the attenuation of Twist1 expression. nih.gov Twist1 is a protein that plays a crucial role in initiating the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become mobile and invade other tissues. nih.gov By suppressing Twist1, ALA effectively hinders the metastatic potential of TNBC cells. nih.gov

Furthermore, research has shown that ALA can reduce the growth and induce apoptosis in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. nih.govtandfonline.comresearchgate.net This effect was observed to be dose-dependent and occurred regardless of the estrogen environment. nih.govtandfonline.com The mechanism for this is believed to involve the incorporation of ALA into the phospholipids (B1166683) of the breast cancer cells, leading to decreased growth and increased programmed cell death. nih.govresearchgate.net Interestingly, while the omega-6 fatty acid linoleic acid has been shown to promote mTOR signaling in TNBC, diets enriched in omega-3 this compound led to a significant decrease in tumor growth. aacrjournals.org

Metabolic Syndrome and Related Conditions

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.

Adipocyte and Hepatocyte Function

This compound, particularly alpha-linolenic acid (ALA), plays a significant role in the function of adipocytes (fat cells) and hepatocytes (liver cells). In adipocytes, ALA intake has been associated with the regulation of fat metabolism. Research indicates that ALA can inhibit the differentiation and proliferation of adipocytes, thereby reducing fat synthesis. mdpi.com Some studies have found that ALA can improve satiety and decrease the intake of high-calorie foods, which in turn affects energy intake and can prevent adipocyte hypertrophy (excessive growth). mdpi.com Furthermore, adipose tissue concentration of ALA is inversely associated with insulin (B600854) resistance, suggesting a beneficial role in metabolic health. nih.gov

In hepatocytes, ALA demonstrates protective effects. It has been shown to prevent hepatic steatosis (the accumulation of fat in the liver) and improve glucose tolerance in animal models fed a high-fat diet. researchgate.netnih.gov The mechanisms behind these benefits involve the reduction of inflammation and endoplasmic reticulum stress within the liver cells. nih.gov Dietary ALA supplementation has been observed to decrease serum levels of inflammatory markers like interleukin 6 (IL-6), interleukin 1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Conversely, some research using hepatoma cell lines suggests that linoleic acid (an omega-6 fatty acid), rather than ALA, may stimulate the growth of hepatocytes when the liver fatty acid binding protein (L-FABP) is present. nih.gov

| Cell Type | Effect of Alpha-Linolenic Acid (ALA) | Key Research Findings |

| Adipocyte | Inhibits differentiation and proliferation; Reduces fat synthesis. mdpi.com | ALA intake can promote satiety and reduce high-calorie food consumption. mdpi.com Adipose tissue ALA is inversely associated with insulin resistance. nih.gov |

| Hepatocyte | Prevents hepatic steatosis; Improves glucose tolerance. researchgate.netnih.gov | ALA reduces serum inflammatory markers and endoplasmic reticulum stress in liver tissue. nih.gov |

Non-alcoholic Fatty Liver Disease (NAFLD)

Non-alcoholic fatty liver disease (NAFLD) is a condition marked by the accumulation of fat in the liver, which can progress to more severe liver damage. nih.gov Research strongly suggests that omega-3 fatty acids, including ALA, can be beneficial in the context of NAFLD. healthline.com Studies in animal models have shown that substituting linoleic acid (an omega-6 fatty acid) with ALA can prevent the development of diet-induced NAFLD and its progression to nonalcoholic steatohepatitis (NASH). nih.gov This protective effect is linked to ALA's ability to inhibit lipogenesis (fat production), improve insulin sensitivity, and reduce hepatic oxidative stress and inflammation. nih.gov

Supplementation with ALA-rich oils, such as linseed (flaxseed) oil, has been shown to result in lower levels of aspartate aminotransferase (a liver enzyme), reduced liver weight, and decreased hepatic steatosis. mdpi.com The mechanism involves the modulation of inflammatory pathways, including the negative regulation of IL-6, which is associated with the accumulation of hepatic fat. mdpi.com By lessening the formation of steatosis, ALA helps preserve liver structure and function. mdpi.com While high intake of certain fats like omega-6 fatty acids is linked to inducing fatty liver, omega-3s like ALA are considered beneficial. bmj.com

| Study Focus | Animal Model | Key Findings on ALA and NAFLD | Citation |

| Prevention of NASH | Male Sprague-Dawley Rats | ALA supplementation prevented hepatic steatosis, dyslipidemia, and insulin resistance induced by a high-fat, high-fructose diet. It also attenuated oxidative stress and inflammation. | nih.gov |

| Reduction of Hepatic Steatosis | Wistar Rats | Linseed oil (rich in ALA) improved liver tissue, lowered aspartate aminotransferase, and reduced the percentage of hepatic steatosis. | mdpi.com |

| General Liver Health | Mice | Dietary ALA supplementation was effective in preventing hepatic steatosis and was associated with reduced insulin resistance and inflammation. | nih.gov |

Other Physiological Considerations

Skin and Hair Health (referencing Linoleic Acid research for broader context)

For broader context, research on linoleic acid (LA) provides further insight into the role of essential fatty acids in skin and hair. LA is vital for maintaining the skin's barrier function and structural integrity. oregonstate.edu Deficiencies in essential fatty acids can lead to conditions like dermatitis and reduced hair growth. reequil.com Topical application of LA has been shown in various studies to aid in repairing the skin barrier, promoting wound healing, and even stimulating hair growth. nih.gov In one study, applying an LA-rich oil to the scalp was found to enhance the function of hair follicles and produce an anti-hair loss effect. neosephiri.com While direct research on ALA's effect on hair is less extensive, the established importance of essential fatty acids, as demonstrated by studies on LA, underscores the fundamental role these compounds play in maintaining healthy skin and hair. reequil.comneosephiri.com

| Fatty Acid | Role in Skin Health | Role in Hair Health |

| Alpha-Linolenic Acid (ALA) | Improves the skin barrier when applied topically. lorealparisusa.com | Essential for overall health, which supports hair. |

| Linoleic Acid (LA) (for context) | Maintains skin barrier integrity, aids hydration, and reduces inflammation. oregonstate.edu | Promotes hair growth and may reduce hair loss by enhancing follicle function. reequil.comneosephiri.com |

Regulation of Blood Sugar

The role of alpha-linolenic acid in the regulation of blood sugar and glucose homeostasis has been a subject of numerous studies, with findings varying between animal and human research. In animal models and in vitro studies, ALA has been shown to affect glucose homeostasis by potentially improving insulin sensitivity through its influence on gene regulation and fat metabolism. nih.gov For instance, in mice on a high-fat diet, ALA supplementation improved glucose tolerance and reduced insulin resistance. nih.gov Another study found that oral administration of ALA immediately before a glucose load could slow the elevation of postprandial blood glucose levels in rats, an effect potentially mediated by the GPR120 receptor pathway which promotes GLP-1 secretion and slows gastric emptying. frontiersin.org

However, human studies have yielded mixed results. nih.gov A meta-analysis of randomized controlled trials (RCTs) concluded that ALA supplementation did not significantly affect key glycemic parameters such as glycated hemoglobin (HbA1c), fasting blood glucose, or fasting blood insulin in individuals with type 2 diabetes. nih.gov Another meta-analysis looking at the impact of a low linoleic acid to alpha-linolenic acid (LA/ALA) ratio also found no significant effect on fasting blood sugar, insulin levels, or HOMA-IR (a measure of insulin resistance) in the general adult population. mdpi.com Despite these findings, some observational studies suggest an association between higher ALA intake and a lower risk of developing type 2 diabetes. unc.edu These discrepancies highlight the complexity of translating findings from animal models to human metabolic health and suggest that factors like the dietary ratio of different fatty acids may play a role. mdpi.com

Research Methodologies and Analytical Techniques in Linolenic Acid Studies

Chromatographic Techniques

Chromatography is a cornerstone of lipid analysis, enabling the separation of complex fatty acid mixtures. Various chromatographic methods are employed to isolate and quantify linolenic acid, often based on differences in polarity, volatility, and affinity for a stationary phase. ugent.be

Gas chromatography (GC) is a powerful and widely used technique for the quantitative analysis of fatty acids. ugent.benih.gov Due to the low volatility of free fatty acids, a derivatization step is typically required before analysis. ugent.benih.gov The most common procedure involves converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs) through a process like methylation using reagents such as boron trifluoride (BF₃) in methanol. nih.govoak.go.kr